molecular formula C23H22N4 B12124540 N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12124540
M. Wt: 354.4 g/mol
InChI Key: VGZLZQNNUGMSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core with phenyl groups at the 3- and 5-positions and a cyclopentylamine substituent at the 7-position. This scaffold is of significant pharmacological interest due to its structural versatility, enabling interactions with diverse biological targets such as mycobacterial ATP synthase and corticotropin-releasing factor (CRF) receptors .

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H22N4/c1-3-9-17(10-4-1)20-16-24-27-22(25-19-13-7-8-14-19)15-21(26-23(20)27)18-11-5-2-6-12-18/h1-6,9-12,15-16,19,25H,7-8,13-14H2

InChI Key

VGZLZQNNUGMSGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of aminopyrazoles with formylated acetophenones under reflux conditions. The reaction is often assisted by potassium hydrogen sulfate (KHSO4) in aqueous media to form regioselectively 3,7-diarylpyrazolo[1,5-a]pyrimidines and 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrazolo[1,5-a]pyrimidin-7-amines

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are tailored by modifying substituents at the 3-, 5-, and 7-positions, which critically influence bioactivity and pharmacokinetics. Key analogues include:

3,5-Diaryl Derivatives with Pyridinylmethylamine Substituents
  • Example Compounds :
    • 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 33)
    • 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 34)
  • Activity : These compounds exhibit potent anti-Mycobacterium tuberculosis (M. tb) activity, with MIC values ranging from 0.03–0.5 µM. The 4-fluoro group at the 3-position enhances target binding, while methoxy or alkyl groups at the 5-position improve metabolic stability .
  • Pharmacokinetics : Low hERG inhibition (IC50 > 30 µM) and moderate mouse/human liver microsomal stability (t1/2 = 15–45 minutes) .
CRF1 Receptor Antagonists
  • Example Compound : MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)
  • Activity : MPZP is a selective CRF1 antagonist (Ki = 2.3 nM) with anxiolytic effects in rodent models. Its 2,5-dimethyl and 4-methoxy-2-methylphenyl groups are critical for receptor affinity .
  • Comparison : Unlike N-cyclopentyl-3,5-diphenyl derivatives, MPZP’s smaller methyl groups and methoxyethylamine substituent prioritize blood-brain barrier penetration over antimycobacterial activity.
7-Amino Group Variations
  • Example Compounds :
    • N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890624-32-5)
    • N-(2-phenylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890626-66-1)
  • Activity : Chlorophenyl and phenylethylamine substituents enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. These derivatives are explored for anticancer and antimicrobial applications .

Structure–Activity Relationship (SAR) Trends

Table 1: Key SAR Trends in Pyrazolo[1,5-a]pyrimidin-7-amines
Position Substituent Type Impact on Activity Reference
3- Electron-withdrawing (e.g., F) Enhances target binding (e.g., M. tb ATP synthase inhibition)
5- Alkyl/aryl (e.g., p-tolyl) Balances lipophilicity and metabolic stability; bulky groups reduce cytotoxicity
7- Cycloalkyl (e.g., cyclopentyl) Hypothesized to improve selectivity for eukaryotic vs. prokaryotic targets Inferred
7- Pyridinylmethyl Optimizes antimycobacterial activity but may increase hERG liability

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Target IC50/Ki Selectivity Key ADME Properties Reference
Compound 33 (3-F, 5-p-tolyl) M. tb ATP synthase 0.05 µM >100x vs. human ATP t1/2 (human liver): 30 minutes
MPZP CRF1 receptor 2.3 nM >500x vs. CRF2 LogP: 3.1; CNS penetration: High
CAS 890624-32-5 (4-ClPh, 2-Me) Undisclosed cancer target N/A N/A LogP: 4.8; Solubility: Poor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.